molecular formula C19H17ClFN3OS B2562208 N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(4-fluorophenyl)acetamide CAS No. 897457-27-1

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(4-fluorophenyl)acetamide

Cat. No.: B2562208
CAS No.: 897457-27-1
M. Wt: 389.87
InChI Key: WCIKWXAPYLRIQX-UHFFFAOYSA-N
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Description

The compound N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(4-fluorophenyl)acetamide is a structurally complex acetamide derivative. Its core features include:

  • A thioethyl linker connecting a 5-(4-chlorophenyl)-substituted imidazole ring to the acetamide backbone.
  • A 4-fluorophenyl group attached to the acetamide moiety.
  • The presence of halogen atoms (Cl and F) on aromatic rings, which may enhance lipophilicity and influence biological interactions .

Properties

IUPAC Name

N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN3OS/c20-15-5-3-14(4-6-15)17-12-23-19(24-17)26-10-9-22-18(25)11-13-1-7-16(21)8-2-13/h1-8,12H,9-11H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCIKWXAPYLRIQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(4-fluorophenyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure comprising an imidazole ring, a thioether linkage, and a phenylacetamide moiety. Its molecular formula is C20H17ClN4OSC_{20}H_{17}ClN_{4}OS with a molecular weight of approximately 426.94 g/mol. The presence of various functional groups suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.

This compound likely exerts its biological effects through several mechanisms:

  • Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. This mechanism is common among imidazole derivatives, which often act as enzyme inhibitors.
  • Receptor Binding : The compound may bind to various receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
  • Hydrophobic Interactions : The chlorophenyl and fluorophenyl groups enhance binding affinity through hydrophobic interactions, which are crucial for the compound's bioactivity.

Anticancer Activity

Research has highlighted the anticancer potential of compounds containing imidazole and thiazole moieties. For instance, studies have shown that similar compounds exhibit significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µg/mL)
Compound 9Jurkat (anti-Bcl-2)1.61 ± 1.92
Compound 10A-431 (anti-EGFR)1.98 ± 1.22

The structure-activity relationship (SAR) indicates that the presence of electron-donating groups on the phenyl ring enhances cytotoxic activity. Additionally, molecular dynamics simulations suggest that these compounds interact primarily through hydrophobic contacts with target proteins .

Antimicrobial Activity

Imidazole derivatives have also been investigated for their antimicrobial properties. For example, compounds similar to this compound have shown activity against various bacterial strains, with some exhibiting efficacy comparable to standard antibiotics like norfloxacin.

Case Studies

  • Study on Anticancer Activity : A recent study evaluated a series of thiazole-bearing compounds for their anticancer properties. The results indicated that certain structural modifications significantly enhanced their potency against human glioblastoma and melanoma cell lines, suggesting that this compound may have similar potential due to its structural components .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial activity of substituted phenylthiazol derivatives, revealing promising results against Staphylococcus epidermidis. This underscores the potential of thiazole-containing compounds in developing new antimicrobial agents.

Comparison with Similar Compounds

Research Implications and Gaps

  • Halogen Effects : The 4-fluorophenyl group in the target compound may offer a balance between lipophilicity and metabolic stability compared to chlorinated analogs .
  • Data Limitations : Specific IC50 values, pharmacokinetic profiles, and toxicity data for the target compound are absent in the provided evidence, necessitating further experimental validation.

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